3-(Methylamino)propanamide hydrochloride

Medicinal Chemistry Structure-Based Drug Design Ligand-Target Interactions

3-(Methylamino)propanamide hydrochloride (CAS 137066-42-3) is a synthetic organic building block comprising a primary amide and a secondary methylamino group, supplied as a hydrochloride salt. Its molecular formula is C4H11ClN2O, with a molecular weight of 138.59 g/mol.

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
CAS No. 137066-42-3
Cat. No. B3100520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)propanamide hydrochloride
CAS137066-42-3
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESCNCCC(=O)N.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-6-3-2-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H
InChIKeyQETTVXHAPCTHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)propanamide hydrochloride (CAS 137066-42-3): Core Identity and Sourcing Baseline for Research Procurement


3-(Methylamino)propanamide hydrochloride (CAS 137066-42-3) is a synthetic organic building block comprising a primary amide and a secondary methylamino group, supplied as a hydrochloride salt . Its molecular formula is C4H11ClN2O, with a molecular weight of 138.59 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and materials science, enabling derivatization at both the amide and amine sites [1]. Commercial availability is confirmed through multiple vendors, typically at ≥95% purity , positioning it as an accessible scaffold for research applications including enzyme inhibitor design, peptide-mimetic synthesis, and coordination chemistry [1][2].

Why 3-(Methylamino)propanamide hydrochloride (CAS 137066-42-3) Cannot Be Casually Substituted by In-Class Analogs


In-class analogs of 3-(methylamino)propanamide hydrochloride exhibit distinct regioisomeric or N-substitution differences that fundamentally alter hydrogen-bonding capacity, reactivity, and biological target engagement. For instance, 3-amino-N-methylpropanamide hydrochloride (CAS 51739-61-8) reverses the amine substitution pattern, yielding a primary amine at the 3-position and a secondary amide, whereas 3-(methylamino)propanamide hydrochloride retains a primary amide and a secondary amine [1]. This structural inversion changes hydrogen bond donor/acceptor counts, rotatable bond flexibility, and nucleophilicity, which in turn affect coupling efficiency in peptide-mimetic synthesis and enzyme inhibition profiles [1]. Similarly, N,N-dimethylated analogs (e.g., N,N-dimethyl-3-(methylamino)propanamide) increase lipophilicity, altering solubility and membrane permeability . The hydrochloride salt form further confers enhanced aqueous solubility and long-term storage stability compared to the free base (CAS 4874-17-3), which is a critical differentiator for reproducible experimental workflows [2].

Quantitative Differentiation Evidence for 3-(Methylamino)propanamide hydrochloride (CAS 137066-42-3) Versus Closest Analogs


Hydrogen Bond Donor/Acceptor Profile Differentially Impacts Molecular Recognition

3-(Methylamino)propanamide hydrochloride possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, compared to 3 hydrogen bond donors and 2 hydrogen bond acceptors for the structural isomer 3-amino-N-methylpropanamide hydrochloride (CAS 51739-61-8) [1]. This inversion of H-bond capacity alters potential intermolecular interaction patterns with biological targets, affecting binding mode predictions and ligand efficiency [1].

Medicinal Chemistry Structure-Based Drug Design Ligand-Target Interactions

Rotatable Bond Flexibility Confers Enhanced Conformational Sampling in Solution

3-(Methylamino)propanamide hydrochloride contains 3 rotatable bonds, whereas 3-amino-N-methylpropanamide hydrochloride contains only 2 rotatable bonds [1]. This additional degree of rotational freedom increases the conformational entropy of the molecule in solution, which can affect binding kinetics and the ability to adopt bioactive conformations without steric penalty [1].

Conformational Analysis Molecular Dynamics Ligand Docking

Solubility Advantage of Hydrochloride Salt Over Free Base Ensures Reproducible Aqueous Assay Conditions

3-(Methylamino)propanamide hydrochloride exhibits significantly enhanced aqueous solubility compared to its free base counterpart (CAS 4874-17-3) due to the protonated secondary amine . While direct quantitative solubility measurements for this specific salt are not published in open databases, the general principle of hydrochloride salt formation improving water solubility by 1-3 orders of magnitude for small organic amines is well established [1]. The free base is estimated to have a water solubility of approximately 152.4 mg/mL at 25°C based on Log Kow = -1.68 , and the hydrochloride salt is expected to exceed this value substantially.

Assay Development Formulation Biophysical Characterization

Differential Enzyme Inhibition Profile: RNase L Activation vs. TAAR5 Agonism

BindingDB records indicate that 3-(methylamino)propanamide hydrochloride activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts, measured by inhibition of protein synthesis [1]. In contrast, the compound exhibits negligible agonism at mouse trace amine-associated receptor 5 (TAAR5) with an EC50 > 10,000 nM (>1.00E+4 nM) in HEK293 cells assessed by cAMP accumulation [2]. This >4,300-fold selectivity window between RNase L activation and TAAR5 agonism distinguishes it from structurally related amine derivatives that may exhibit broader polypharmacology.

Enzyme Inhibition Neurodegenerative Disease Antiviral Research

Prioritized Application Scenarios for 3-(Methylamino)propanamide hydrochloride (CAS 137066-42-3) Based on Quantitative Differentiation


RNase L-Mediated Antiviral and Antiproliferative Mechanism Studies

Given its sub-nanomolar IC50 of 2.30 nM for RNase L activation , 3-(methylamino)propanamide hydrochloride is a suitable tool compound for probing the 2-5A/RNase L antiviral pathway. Its >4,300-fold selectivity over TAAR5 agonism minimizes confounding aminergic signaling, enabling cleaner interpretation of RNase L-dependent phenotypes in cellular models of viral infection or prostate cancer progression.

Peptide-Mimetic Scaffold for Selective Enzyme Inhibitor Design

The distinct hydrogen-bond donor/acceptor profile (2:3 ratio) and enhanced conformational flexibility (3 rotatable bonds) make this compound a privileged scaffold for generating focused libraries targeting proteases or kinases. Medicinal chemists can exploit the primary amide for coupling reactions while leveraging the secondary methylamino group for additional vector diversity not available in regioisomeric analogs such as 3-amino-N-methylpropanamide hydrochloride .

Aqueous Assay-Compatible Building Block for High-Throughput Screening

The hydrochloride salt form ensures reliable aqueous solubility, overcoming the dissolution limitations of the free base (estimated 152.4 mg/mL at 25°C) . This property is essential for high-throughput screening campaigns where compounds must remain in solution at micromolar to millimolar concentrations in standard assay buffers without precipitation or the need for DMSO co-solvents that can introduce artifacts.

Coordination Chemistry and Metal-Organic Framework (MOF) Precursor

The combination of a primary amide and a secondary amine provides two distinct metal-coordinating sites within a compact propyl backbone. The hydrochloride salt's enhanced storage stability (ambient temperature, sealed in dry conditions) ensures consistent ligand stoichiometry for reproducible synthesis of metal complexes or MOFs, an advantage over the hygroscopic free base which may degrade or absorb moisture upon storage .

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